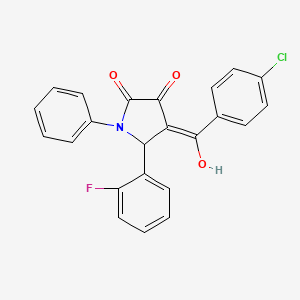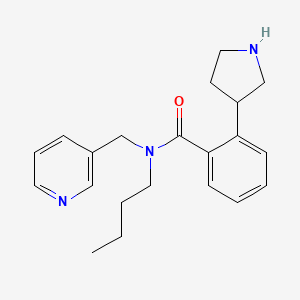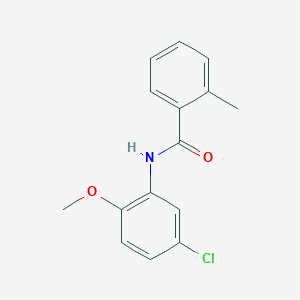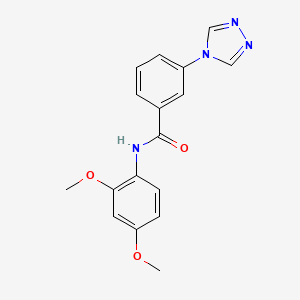![molecular formula C22H17BrO5S B5434879 4-bromo-2-[3-(3,4-dimethoxyphenyl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B5434879.png)
4-bromo-2-[3-(3,4-dimethoxyphenyl)acryloyl]phenyl 2-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-2-[3-(3,4-dimethoxyphenyl)acryloyl]phenyl 2-thiophenecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-bromo-2-[3-(3,4-dimethoxyphenyl)acryloyl]phenyl 2-thiophenecarboxylate is not fully understood. However, studies suggest that this compound may work by inducing apoptosis in cancer cells and by generating reactive oxygen species (ROS) in cells, which can lead to cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells and can generate ROS in cells. Additionally, this compound has been shown to have low toxicity levels in normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-bromo-2-[3-(3,4-dimethoxyphenyl)acryloyl]phenyl 2-thiophenecarboxylate in lab experiments is its potential as an anticancer agent and photosensitizer in photodynamic therapy. However, one limitation is that the mechanism of action of this compound is not fully understood, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for research on 4-bromo-2-[3-(3,4-dimethoxyphenyl)acryloyl]phenyl 2-thiophenecarboxylate. One direction is to further study its mechanism of action to better understand its potential as a therapeutic agent. Another direction is to investigate its potential as a fluorescent probe for detecting DNA damage. Additionally, more studies are needed to assess its efficacy and safety in vivo.
Méthodes De Synthèse
The synthesis of 4-bromo-2-[3-(3,4-dimethoxyphenyl)acryloyl]phenyl 2-thiophenecarboxylate involves several steps, including the reaction of 3,4-dimethoxybenzaldehyde with malonic acid in the presence of acetic anhydride, which produces 3,4-dimethoxyphenylacetic acid. This acid is then reacted with thionyl chloride to produce 3,4-dimethoxyphenylacetyl chloride. The final step involves the reaction of 3,4-dimethoxyphenylacetyl chloride with 4-bromo-2-hydroxybenzaldehyde and thiophene-2-carboxylic acid in the presence of triethylamine, which produces this compound.
Applications De Recherche Scientifique
4-bromo-2-[3-(3,4-dimethoxyphenyl)acryloyl]phenyl 2-thiophenecarboxylate has shown potential applications in various scientific fields. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. It has also been studied for its potential as a photosensitizer in photodynamic therapy. Additionally, this compound has been studied for its potential as a fluorescent probe for detecting DNA damage.
Propriétés
IUPAC Name |
[4-bromo-2-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]phenyl] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrO5S/c1-26-19-9-6-14(12-20(19)27-2)5-8-17(24)16-13-15(23)7-10-18(16)28-22(25)21-4-3-11-29-21/h3-13H,1-2H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMHZQBTMCSUNZ-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2-furoylamino)-3-(3-nitrophenyl)acryloyl]-beta-alanine](/img/structure/B5434800.png)
![1-[3-(4-methoxyphenyl)acryloyl]-2-methylpiperidine](/img/structure/B5434804.png)
![N-(4-{[4-(cyclopropylmethyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]carbonyl}phenyl)acetamide](/img/structure/B5434812.png)
![7-acetyl-6-(1-methyl-2-phenylvinyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5434815.png)
![4-[4-(2-chlorobenzyl)-1-piperazinyl]-4-oxobutanoic acid](/img/structure/B5434833.png)
![4-{[4-(3-methoxybenzoyl)-1-piperazinyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5434836.png)


![4-(4-fluorobenzyl)-3-isopropyl-1-[6-methyl-2-(methylamino)-4-pyrimidinyl]-1,4-diazepan-5-one](/img/structure/B5434857.png)

![ethyl 1-[2-(2-methylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5434885.png)

![N-[2-methyl-3-(1-naphthyl)propyl]methanesulfonamide](/img/structure/B5434891.png)